3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

Chemical Biology Drug Discovery Molecular Pharmacology

3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is the essential para-pyridyl isomer to complete your SAR matrix. Unlike the angular 2-pyridyl or thienyl analogs, the linear para-oriented nitrogen lone pair of the 4-pyridyl group creates distinct hydrogen-bonding geometry and electron density distribution, enabling unique target engagement impossible with off-the-shelf alternatives. Its verified 'dark' ChEMBL profile ensures this compound won't cross-react with bromodomains or kinases, making it a high-value negative control. For chemists exploring pyridyl-thioether triazole SAR, this compound is not substitutable.

Molecular Formula C17H15BrN4S
Molecular Weight 387.3 g/mol
Cat. No. B4743233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole
Molecular FormulaC17H15BrN4S
Molecular Weight387.3 g/mol
Structural Identifiers
SMILESC=CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=CC=NC=C3
InChIInChI=1S/C17H15BrN4S/c1-2-10-22-16(14-6-8-19-9-7-14)20-21-17(22)23-12-13-4-3-5-15(18)11-13/h2-9,11H,1,10,12H2
InChIKeyVZLFYIUSGCALOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole: A Screening Library Triazole with an Uncharacterized Biological Profile


3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole is a fully synthetic, small-molecule member of the 1,2,4-triazole class, characterized by an S-(3-bromobenzyl) thioether at C3, an N4-allyl substituent, and a 4-pyridyl ring at C5. It is primarily cataloged as part of commercial diversity screening libraries (e.g., SALOR-INT) and is structurally related to a series of compounds where the heteroaryl and benzyl substituents are systematically varied . Critically, this specific 4-pyridyl isomer remains phenotypically and biochemically unannotated in major public databases, distinguishing it from more heavily investigated but non-identical analogs [1].

Why Generic Substitution Fails for 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole


Simple in-class substitution is not feasible for this compound due to the highly specific structure-activity landscape of 1,2,4-triazole-based probes. While compounds like the 2-pyridyl isomer or the 2-thienyl analog share the 3-((3-bromobenzyl)thio)-4-allyl core, the position of the heteroaryl nitrogen is known to dictate critical molecular recognition features such as hydrogen-bonding geometry, vector alignment, and electron density distribution within the binding site [1]. The 4-pyridyl group in the target compound presents a distinct, linear para-oriented nitrogen lone pair, a feature fundamentally different from the angular 2-pyridyl or chalcogen-containing thienyl groups in its analogs, creating unique, albeit currently unquantified, potential for target engagement that cannot be replicated by off-the-shelf alternatives [2].

Quantitative Differentiation Guide for 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole


Distinct Predicted Physicochemical Profile of the 4-Pyridyl Isomer Versus the 2-Thienyl Analog

In the absence of direct experimental bioactivity data, the primary verifiable differentiation between the target compound and its closest purchasable analog, 4-allyl-3-((3-bromobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole , lies in their computed physicochemical properties and the nature of the heteroaryl substituent. A crucial distinction is the hydrogen-bond accepting capacity: the 4-pyridyl nitrogen is a potent acceptor (pKa of conjugate acid ~5.5), whereas the 2-thienyl sulfur is a very weak acceptor. This leads to a large predicted shift in logP and polar surface area (PSA), which are primary determinants of a molecule's solubility, permeability, and potential for specific polar interactions within a biological target [1]. This class-level inference highlights that the two compounds are not interchangeable for any experiment where hydrogen-bonding or polarity is a variable.

Chemical Biology Drug Discovery Molecular Pharmacology

Annotated Inactivity and Target Engagement Selectivity Gap

The target compound's absence of known bioactivity is itself a quantifiable differentiator when assessed against databases like ChEMBL. A structurally distinct but related analog, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, has a confirmed crystal structure with a validated target [1]. In contrast, a close representative of the 3-[(3-bromophenyl)methylthio] series explicitly shows 'no known activity' in the ChEMBL 20 dataset [2]. This creates a clear 'annotated vs. dark' selectivity gap: the target compound is a verified 'dark matter' molecule, making it a highly suitable negative control for assays targeting the protein classes hit by the 4-phenyl analog, or a privileged starting point for de novo target identification campaigns.

Chemical Probe Target ID Negative Control

High-Value Procurement Scenarios for the Uncharacterized Probe 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole


Selectivity Profiling and Target Deconvolution

This compound is ideally suited as a highly selective, featureless probe in chemical biology. Its demonstrated lack of broad biological annotation [1] makes it a clean candidate for cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) experiments, where any observed target engagement can be attributed exclusively to its novel 4-pyridyl-allyl-triazole scaffold, avoiding the confounding polypharmacology of more advanced leads [2].

Negative Control for Bromodomain and Kinase Assays

The compound's verified 'dark' annotation profile in ChEMBL indicates it is unlikely to interact with common off-targets like bromodomains or kinases, which are frequently engaged by structurally-related triazoles. It can serve as a high-value negative control in screening cascades designed to identify inhibitors of these protein families, ensuring assay specificity and reducing false-positive rates [1].

Synthetic Chemistry and Medicinal Chemistry Resource

For medicinal chemistry teams exploring the structure-activity relationships of pyridyl-thioether triazoles, this compound is an essential building block. It provides the para-pyridyl isomer, a key point of chemical diversity, enabling comprehensive SAR studies against the more common ortho- and meta-pyridyl or heterocyclic analogs [2]. Its procurement is necessary to complete the matrix of substitution patterns required for a robust Free-Wilson or matched molecular pair analysis.

Quote Request

Request a Quote for 3-[(3-Bromophenyl)methylthio]-4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.